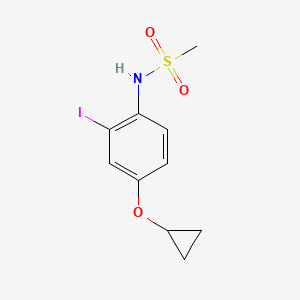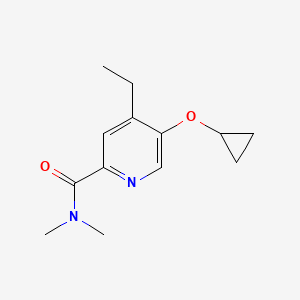
2-Carbamoyl-5-cyclopropoxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyl-5-cyclopropoxynicotinic acid is an organic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol It is a derivative of nicotinic acid, featuring a carbamoyl group and a cyclopropoxy group attached to the nicotinic acid core
Vorbereitungsmethoden
The synthesis of 2-Carbamoyl-5-cyclopropoxynicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the carbamoyl and cyclopropoxy groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often employing large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
2-Carbamoyl-5-cyclopropoxynicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions may involve nucleophiles like amines or alcohols, leading to the formation of derivatives with different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified nicotinic acid derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-5-cyclopropoxynicotinic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the discovery of new therapeutic agents . In medicine, its derivatives might be explored for their potential as drugs for treating various diseases. Additionally, in industry, it can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-Carbamoyl-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The carbamoyl group may participate in hydrogen bonding or other interactions with these targets, influencing their activity. The cyclopropoxy group can also affect the compound’s overall conformation and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects in biological assays.
Vergleich Mit ähnlichen Verbindungen
2-Carbamoyl-5-cyclopropoxynicotinic acid can be compared with other nicotinic acid derivatives, such as picolinic acid, nicotinic acid (niacin), and isonicotinic acid . While these compounds share a common nicotinic acid core, the presence of the carbamoyl and cyclopropoxy groups in this compound imparts unique chemical and biological properties. For example, the carbamoyl group can enhance the compound’s ability to form hydrogen bonds, while the cyclopropoxy group can influence its steric and electronic properties. These differences make this compound a valuable compound for specific applications where these unique properties are advantageous.
Eigenschaften
Molekularformel |
C10H10N2O4 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
2-carbamoyl-5-cyclopropyloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)8-7(10(14)15)3-6(4-12-8)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI-Schlüssel |
GGXGHUFFPFOBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC(=C(N=C2)C(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















